REACTION_CXSMILES
|
Cl.[CH2:2]([C:5]1[NH:6][C:7]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:9]=1)[CH2:3][CH3:4].[Cl-].[Na+].[OH-].[Na+]>O>[CH2:2]([C:5]1[NH:9][C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[C:7]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:6]=1)[CH2:3][CH3:4] |f:0.1,2.3,4.5|
|
Name
|
Diethyl 2-propyl-1H-imidazol-4,5-dicarboxylate hydrochloride
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CC)C=1NC(=C(N1)C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
by stirring for 1 hour under ice cooling
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
subsequently dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C=1NC(=C(N1)C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |